4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its structure consists of a benzonitrile core substituted with a hydroxypropylamino group, which imparts unique chemical properties. This compound is classified as an aromatic nitrile and is recognized for its potential biological activity, making it a subject of interest in pharmaceutical research.
The compound can be synthesized through various chemical methods, utilizing starting materials such as benzonitrile and hydroxypropylamine. It is also found in certain research contexts where it serves as an intermediate in the synthesis of more complex organic molecules.
4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile belongs to the class of compounds known as aromatic nitriles, characterized by the presence of a cyano group (-C≡N) attached to an aromatic ring. Its functional groups include an amino group and a hydroxyl group, which contribute to its reactivity and potential interactions with biological systems.
The synthesis of 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile can be achieved through several methods:
The molecular formula of 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is . Its structure features:
CC(CNCC1=CC(=CC=C1)C#N)O4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile can participate in several chemical reactions:
The mechanism of action for 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile involves its interactions at the molecular level:
These interactions could modulate various biochemical pathways, potentially resulting in therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Melting Point | Varies (specific data needed) |
| Solubility | Soluble in water and alcohols |
4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile has several scientific applications:
The compound's unique structure and functional groups make it a valuable target for further research in both synthetic chemistry and pharmacology.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7